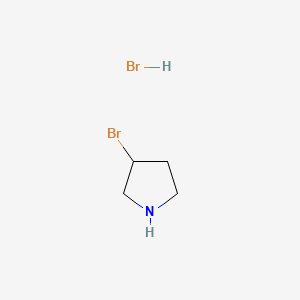

3-Bromopyrrolidine hydrobromide

Description

BenchChem offers high-quality 3-Bromopyrrolidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyrrolidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.BrH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDJSWROXIUGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735291 | |

| Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262769-75-4 | |

| Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1262769-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromopyrrolidine Hydrobromide: Structure, Characterization, and Synthetic Utility

This guide details the structural characterization, synthesis, and application of 3-Bromopyrrolidine hydrobromide , a critical chiral building block in medicinal chemistry.

Executive Summary

3-Bromopyrrolidine hydrobromide (CAS: 1262769-75-4 for racemic; specific enantiomers available) is a functionalized pyrrolidine scaffold widely used to introduce the pyrrolidine ring into complex pharmaceutical architectures. Its core value lies in the C3-bromine substituent , which serves as a versatile electrophilic handle for nucleophilic substitution, allowing the rapid generation of 3-substituted pyrrolidines found in calcium channel blockers (e.g., Barnidipine analogs) and muscarinic antagonists (e.g., Darfenacin intermediates). This guide provides a rigorous technical analysis of its synthesis, spectroscopic signature, and handling requirements.

Chemical Identity & Physical Properties[1][2][3][4][5]

The molecule exists as a hydrobromide salt to ensure stability, as the free base is prone to polymerization and degradation.

| Property | Data |

| IUPAC Name | 3-Bromopyrrolidine hydrobromide |

| CAS Number | 1262769-75-4 (racemic) 99520-93-1 (S-isomer) 1289584-85-5 (R-isomer) |

| Molecular Formula | C |

| Molecular Weight | 230.93 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Melting Point | 135–141 °C (dec.) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et |

| Stability | Hygroscopic; store under inert atmosphere at 2–8 °C. Light sensitive. |

Synthesis & Manufacturing Protocols

The synthesis of 3-bromopyrrolidine hydrobromide typically proceeds via the Appel reaction on N-protected 3-hydroxypyrrolidine. This route is preferred over direct hydrobromination of the alcohol because it proceeds with Walden inversion , allowing for the stereocontrolled synthesis of chiral derivatives (e.g., converting (R)-3-hydroxypyrrolidine to (S)-3-bromopyrrolidine).

Synthetic Pathway (Graphviz Diagram)

Detailed Protocol (Step-by-Step)

-

Activation & Substitution (Appel Reaction):

-

Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), CBr

(1.2 eq), PPh -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Procedure: Dissolve alcohol and CBr

in DCM at 0 °C. Add PPh -

Mechanism: Formation of an oxyphosphonium intermediate followed by S

2 attack by bromide, inverting the stereocenter. -

Workup: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc) to isolate N-Boc-3-bromopyrrolidine.

-

-

Deprotection & Salt Formation:

-

Reagents: 4M HBr in Acetic Acid or Dioxane.

-

Procedure: Dissolve the N-Boc intermediate in DCM. Add HBr solution dropwise at 0 °C. Stir for 2–4 hours until TLC indicates consumption of starting material.

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrobromide salt. Filter and dry under vacuum/nitrogen.

-

Characterization Protocols

Accurate characterization relies heavily on NMR spectroscopy. Note that the chemical shifts differ significantly between the N-Boc intermediate and the final hydrobromide salt due to the removal of the electron-withdrawing carbamate and the formation of the ammonium species.

Nuclear Magnetic Resonance (NMR)[1][3][4][7][8]

H NMR (DMSO-d

, 400 MHz)

-

N-Boc-3-Bromopyrrolidine (Intermediate):

- 4.85 (m, 1H, C3-H ): The methine proton attached to the bromine is significantly deshielded.

- 3.70–3.60 (m, 1H) & 3.55–3.30 (m, 3H): Protons at C2 and C5 (alpha to nitrogen).

- 2.30–2.10 (m, 2H): Protons at C4 .

- 1.35 (s, 9H): Boc tert-butyl group.[2]

-

3-Bromopyrrolidine Hydrobromide (Product):

-

9.00–9.50 (br s, 2H): NH

- 4.90–5.00 (m, 1H, C3-H ): Remains deshielded due to bromine.

- 3.40–3.80 (m, 4H): C2 and C5 protons shift downfield relative to the Boc-protected form due to the positive charge on nitrogen.

-

Note: The Boc singlet at 1.35 ppm must be absent.

-

9.00–9.50 (br s, 2H): NH

C NMR (DMSO-d

, 100 MHz)

-

C3-Br: Expected signal at ~45–55 ppm.

-

C2/C5 (C-N): Signals typically appear at ~45–50 ppm and ~50–55 ppm.

-

C4: Signal at ~30–35 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).[3]

-

Observed Mass:

150.0/152.0 [M+H] -

Validation: The characteristic 1:1 isotopic pattern is diagnostic for a mono-brominated compound.

Handling, Stability & Safety

-

Hygroscopicity: The hydrobromide salt is highly hygroscopic. Exposure to ambient moisture will lead to "gumming" and potential hydrolysis of the C-Br bond over time. Protocol: Weigh quickly in a low-humidity environment or glovebox.

-

Thermal Instability: Avoid heating above 50 °C for extended periods during drying, as elimination of HBr to form 3-pyrroline (2,5-dihydro-1H-pyrrole) can occur.

-

Storage: Store in amber vials (light sensitive) under Argon/Nitrogen at 2–8 °C.

Applications in Drug Discovery

3-Bromopyrrolidine is a "privileged scaffold" intermediate. It functions primarily as an electrophile, allowing the attachment of the pyrrolidine ring to nucleophilic pharmacophores (phenols, amines, thiols).

Application Workflow (Graphviz Diagram)

Case Study: Barnidipine & Darfenacin

While the commercial synthesis of Barnidipine often employs (S)-1-benzyl-3-pyrrolidinol directly, the 3-bromo analog serves as a critical alternative for creating derivatives where the hydroxyl group's nucleophilicity is insufficient or where inversion of stereochemistry is required during the coupling step. In Darfenacin synthesis, the pyrrolidine ring is a key structural motif responsible for binding to the M3 muscarinic receptor; the 3-bromo derivative allows for the exploration of Structure-Activity Relationships (SAR) by enabling the introduction of novel side chains via displacement reactions.

References

-

Sigma-Aldrich. 3-Bromopyrrolidine hydrobromide Product Specification.Link

-

ChemicalBook. 3-Bromopyrrolidine hydrobromide CAS 1262769-75-4 Data.Link

- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801–811. (Foundational method for alcohol-to-halide conversion).

-

Cheng, Z.-G., et al. "Synthesis and Characterization of Impurities of Barnidipine Hydrochloride."[4] Molecules, 2014, 19, 1346-1357. Link (Describes pyrrolidine intermediates in drug synthesis).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78701 (3-Bromopropylamine - Analogous spectral data reference).Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromopyrrolidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often crucial for achieving high target affinity and selectivity. From antiviral agents to oncology therapeutics, the pyrrolidine motif is a privileged scaffold, making its derivatives, such as 3-Bromopyrrolidine hydrobromide, valuable building blocks in the synthesis of novel pharmaceutical compounds.[1]

However, the very features that make 3-Bromopyrrolidine hydrobromide a potent synthetic intermediate—its reactive carbon-bromine bond and its nature as a secondary amine salt—also necessitate a robust and informed approach to its handling and safety. This guide, intended for laboratory scientists and drug development professionals, provides an in-depth examination of the safety and handling precautions for 3-Bromopyrrolidine hydrobromide, grounding these protocols in the chemical principles that underpin the potential hazards.

Section 1: Compound Profile and Hazard Identification

1.1 Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a comprehensive safety assessment. Key properties of 3-Bromopyrrolidine hydrobromide are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₉Br₂N | [2] |

| Molecular Weight | 230.93 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 135-141 °C | [3] |

| Solubility | Soluble in water | [4] |

1.2 Hazard Classification

3-Bromopyrrolidine hydrobromide is classified as a hazardous substance. The primary hazards are associated with its irritant properties and its potential as an alkylating agent.

| Hazard Class | GHS Classification | Key Phrase |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1][2]

The hydrobromide salt can also be corrosive and irritating upon contact with mucous membranes.

Section 2: The Chemistry of Reactivity and Incompatibility

The synthetic utility of 3-Bromopyrrolidine hydrobromide stems from its ability to act as an electrophile at the C3 position, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity, however, also dictates its potential hazards and incompatibilities.

2.1 Nucleophilic Substitution and Alkylation Potential

The carbon-bromine bond in 3-Bromopyrrolidine is susceptible to nucleophilic attack. This is the desired reactivity in many synthetic applications, but it also means the compound is a potential alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biomolecules, such as DNA, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[5] While 3-Bromopyrrolidine hydrobromide is not classified as a carcinogen, its inherent reactivity warrants handling it with the precautions appropriate for a potential alkylating agent.

2.2 Incompatibility with Bases and Nucleophiles

The hydrobromide salt is acidic. When treated with a base, the free secondary amine is generated. This free amine is a more potent nucleophile than the protonated form and can participate in self-reaction or reactions with other electrophiles.[6]

Key Incompatibilities:

-

Strong Bases (e.g., hydroxides, alkoxides): Will neutralize the hydrobromide salt, liberating the free 3-bromopyrrolidine. This can lead to decomposition or unwanted side reactions. The reaction is exothermic and may generate fumes.

-

Strong Oxidizing Agents: Can react violently with the amine functionality.

-

Strong Acids: While the compound is a hydrobromide salt, mixing with stronger acids could lead to the release of hydrogen bromide gas, which is corrosive and toxic.[7]

-

Reactive Metals: Contact with certain metals may lead to decomposition.

Understanding these incompatibilities is crucial for both safe storage and for planning chemical reactions. For instance, when using 3-Bromopyrrolidine hydrobromide in a reaction that requires a basic environment, the choice of base and the order of addition are critical to control the reaction and minimize side products and potential hazards.[8]

Section 3: Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize exposure to 3-Bromopyrrolidine hydrobromide.

Caption: Hierarchy of controls for handling hazardous chemicals.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 3-Bromopyrrolidine hydrobromide solid, and any reactions involving it, must be conducted in a certified chemical fume hood. This is to prevent inhalation of the powder and any potential vapors or fumes that may be generated.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3.2 Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Areas: Designate specific areas within the laboratory for the storage and handling of 3-Bromopyrrolidine hydrobromide.

-

Training: All personnel who will handle this compound must be trained on its specific hazards and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

-

Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

3.3 Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory to protect against any residual risk.

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[1]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times with halogenated organic compounds.[9] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned.

-

Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.

Section 4: Step-by-Step Experimental Protocols

4.1 Protocol for Weighing and Dispensing Solid 3-Bromopyrrolidine Hydrobromide

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Don all required PPE (goggles, lab coat, appropriate gloves).

-

Place a weigh boat or appropriate container on a tared analytical balance inside the fume hood.

-

-

Dispensing:

-

Carefully open the container of 3-Bromopyrrolidine hydrobromide, keeping the opening pointed away from your breathing zone.

-

Use a clean, dry spatula to transfer the desired amount of solid to the weigh boat.

-

Avoid generating dust. If the material is a fine powder, consider using a spatula with a small scoop.

-

-

Cleanup:

-

Securely close the container of 3-Bromopyrrolidine hydrobromide.

-

Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel, ensuring the cleaning material is disposed of as hazardous waste.

-

Remove and dispose of gloves in the appropriate waste container.

-

Wash hands thoroughly.

-

4.2 Protocol for a Small-Scale Spill of Solid 3-Bromopyrrolidine Hydrobromide

-

Immediate Actions:

-

Alert others in the immediate vicinity.

-

If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

-

-

Containment (for small, manageable spills):

-

Ensure you are wearing appropriate PPE, including double gloves if necessary.

-

Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

-

Neutralization and Cleanup:

-

For an acidic salt like a hydrobromide, a weak base can be used for neutralization after initial absorption. Prepare a solution of sodium bicarbonate (baking soda) and water.

-

Carefully and slowly add the sodium bicarbonate solution to the absorbed spill. Be aware of potential effervescence (gas evolution).

-

Once the fizzing has stopped, use a scoop or dustpan to collect the absorbed and neutralized material.[11]

-

-

Decontamination and Disposal:

-

Place the collected material into a clearly labeled, sealed container for hazardous waste.

-

Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

-

Decontaminate any tools used for the cleanup.

-

Remove and dispose of all contaminated PPE as hazardous waste.

-

Wash hands thoroughly.

-

Section 5: Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Caption: Workflow for responding to a chemical exposure.

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Section 6: Waste Disposal

All waste materials contaminated with 3-Bromopyrrolidine hydrobromide, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.[1]

Conclusion: A Culture of Safety in Synthesis

3-Bromopyrrolidine hydrobromide is a powerful tool in the arsenal of the medicinal chemist. Its safe and effective use is not merely a matter of following rules but of understanding the underlying chemical principles that govern its reactivity and potential hazards. By integrating the knowledge of its properties with a robust framework of engineering controls, administrative procedures, and personal protective equipment, researchers can confidently and safely leverage this valuable building block in the quest for new and improved therapeutics.

References

- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.

- ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide SDS, 5003-71-4 Safety Data Sheets.

- ChemicalBook. (2022, December 31). 3-Bromopyrrolidine - Safety Data Sheet.

- Fisher Scientific. (2024, February 23). Safety Data Sheet: (R)-(-)-1-Boc-3-bromopyrrolidine.

- PubChem. (n.d.). 3-Bromopropylamine hydrobromide.

- BLD Pharm. (n.d.). (S)-3-Bromopyrrolidine.

- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.

- J&K Scientific LLC. (n.d.). SPILL CLEANUP QUICK REFERENCE.

- University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.

- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

- Hydrobromic Acid: An Essential Reagent in Active Pharmaceutical Ingredient Synthesis. (2025, April 8). Windia Chemical.

- Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.

- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

- PubMed. (n.d.). Toxicity of aliphatic amines: structure-activity relationship.

- Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.

- PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples.

- PubMed. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review.

- Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.

- BioSpace. (2019, October 15). Top Science Mishaps (laboratory accident) Over the Past 60 Years.

- WSU Spokane. (n.d.). GLOVE SELECTION CHART.

- PubMed. (n.d.). Inhalation carcinogenesis of various alkylating agents.

- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.

- Science History Institute. (2008, August 3). Not-So-Great Moments in Chemical Safety.

- CCOHS. (n.d.). 8 Steps to Handling a Lab Chemical Spill.

- YouTube. (2020, October 30). A Summary. When does SN1, SN2, E2, and E1 occurs based on alkyl halide and nucleophile and base.

- ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship.

- Environment, Health and Safety - Iowa State University. (n.d.). 5.4 Chemical Spill Procedures.

- YouTube. (2013, July 9). Nucleophile and Base Analysis (vid 1 of 2) for Substitution and Elimination Reactions by Leah4sci.

- PubMed. (n.d.). Toxicity of model aliphatic amines and their chlorinated forms.

- Reddit. (2022, July 16). Lab accident stories : r/chemistry.

- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.

- SHOWA. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromopyrrolidine - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 10. enhs.uark.edu [enhs.uark.edu]

- 11. ccny.cuny.edu [ccny.cuny.edu]

Technical Guide: The Role of 3-Bromopyrrolidine Hydrobromide in Medicinal Chemistry

Executive Summary

3-Bromopyrrolidine hydrobromide (CAS: 1262769-75-4 for the salt; 5003-71-4 for related amines) serves as a critical high-

Chemical Profile & Structural Significance[1]

| Property | Data |

| Chemical Name | 3-Bromopyrrolidine hydrobromide |

| Molecular Formula | |

| Molecular Weight | 230.93 g/mol |

| Key Functional Groups | Secondary Amine (Nucleophile), Alkyl Bromide (Electrophile) |

| Chirality | Contains one chiral center at C3. Available as racemic, ( |

| Physical State | White to off-white crystalline solid (hygroscopic) |

Medicinal Chemistry Value Proposition:

-

Vector Control: The nitrogen atom and the C3-bromide provide two distinct vectors for molecular growth, allowing orthogonal functionalization.

-

Stereochemical Probe: The availability of enantiopure forms allows SAR teams to probe the stereochemical requirements of a binding pocket early in the hit-to-lead phase.

-

Bioisosterism: The pyrrolidine ring is often used as a constrained bioisostere for flexible alkyl chains or as a replacement for piperidine to alter metabolic stability.

Strategic Utility: Synthetic Pathways

The utility of 3-bromopyrrolidine hydrobromide lies in its divergent reactivity. The secondary amine is typically the first point of modification (protection or functionalization) to prevent self-alkylation or catalyst poisoning.

Divergent Synthesis Workflow

The following diagram illustrates the standard operational workflow for utilizing this scaffold.

Caption: Divergent synthetic pathways starting from 3-Bromopyrrolidine HBr.

Experimental Protocols

Critical Precursor Step: N-Protection

Before exploiting the bromide, the amine must be masked. The hydrobromide salt is acidic; thus, an excess of base is required during protection.

Protocol: Synthesis of N-Boc-3-bromopyrrolidine

-

Dissolution: Suspend 3-bromopyrrolidine hydrobromide (1.0 equiv) in DCM (0.2 M).

-

Neutralization: Add TEA (2.5 equiv) at 0°C. The extra equivalent neutralizes the HBr salt.

-

Protection: Add

(1.1 equiv) portion-wise. -

Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine), brine, dry over

, and concentrate. -

Validation: NMR should show the disappearance of broad NH peaks and the appearance of the t-butyl singlet ~1.45 ppm.

Application A: Suzuki-Miyaura Cross-Coupling

This reaction installs aryl or heteroaryl groups at the C3 position, a common motif in kinase inhibitors (e.g., JAK3 inhibitors) and GPCR ligands.

Mechanism & Causality:

-

Catalyst Selection:

or -

Base: Weak bases like

or

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon, combine N-Boc-3-bromopyrrolidine (1.0 equiv), Aryl-Boronic Acid (1.5 equiv),

(5 mol%), and -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Water is essential for the transmetallation step.

-

Reaction: Heat to 80-100°C for 12-18 hours.

-

Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Application B: Nucleophilic Substitution ( )

Used to introduce heteroatoms (S, O, N) for fragment growing.

Key Consideration: The reaction proceeds with inversion of configuration . If starting with (

-

Nucleophile: Thiophenols, phenols, or secondary amines.

-

Conditions:

in DMF or Acetone at 60°C. -

Self-Validation: Monitor by TLC. The product is typically more polar than the starting bromide.

Case Study: Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-bromopyrrolidine derivatives are used to generate "3D fragments."

-

Context: Flat aromatic fragments often have poor solubility and non-specific binding.

-

Application: Researchers couple 3-bromopyrrolidine with various aryl boronic acids to create a library of 3-arylpyrrolidines.

-

Outcome: These fragments possess defined vectors (the amine and the aryl group) and improved solubility profiles compared to biphenyl analogs. This scaffold has been explored in the development of GlyT1 inhibitors and PARP inhibitors .

Handling and Safety Data

-

Hazards: The compound is a skin and severe eye irritant (H315, H319). The HBr salt form is corrosive to mucous membranes if inhaled (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator. Moisture absorption leads to hydrolysis and formation of sticky gums.

-

Stability: Stable as the HBr salt. The free base is prone to polymerization or dimerization if stored neat; generate the free base immediately prior to use.

References

-

PubChem. "3-Bromopyrrolidine hydrobromide | C4H9Br2N."[1] National Library of Medicine. [Link]

-

Gomez, A. R., et al. "Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." ChemRxiv, 2023. [Link][2][3][4][5]

-

Organic Chemistry Portal. "Suzuki Coupling." [Link]

- Min, J., et al. "Discovery of novel benzimidazole derivatives as poly(ADP-ribose) polymerase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. (Discusses pyrrolidine scaffold utility).

Sources

- 1. 3-ブロモピロリジン 臭化水素酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 3. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

3-Bromopyrrolidine Hydrobromide: Strategic Utilization in Heterocyclic MedChem

[1]

Executive Summary

3-Bromopyrrolidine hydrobromide (3-BP[1]·HBr) is a high-value, chiral heterocyclic building block used extensively in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and agrochemicals. Its utility stems from its dual-reactivity profile: it possesses a nucleophilic secondary amine (masked as a hydrobromide salt) and an electrophilic secondary alkyl bromide.

This technical guide addresses the specific challenges of handling 3-BP·HBr—primarily the competition between nucleophilic substitution (SN2) and elimination (E2) at the C3 position, and the instability of the free base. The protocols herein are designed to maximize yield by mitigating polymerization and ensuring stereochemical integrity.

Part 1: Chemical Identity & Physiochemical Profile

3-BP·HBr is hygroscopic and prone to degradation if the free base is isolated without immediate derivatization. The hydrobromide salt form locks the amine, preventing intermolecular N-alkylation (self-polymerization).

Technical Datasheet

| Property | Specification |

| IUPAC Name | 3-Bromopyrrolidine hydrobromide |

| Formula | C4H8BrN[2][3] · HBr |

| Molecular Weight | 230.93 g/mol |

| CAS (Racemic) | 1262769-75-4 |

| CAS (S-Enantiomer) | 114619-78-4 |

| CAS (R-Enantiomer) | 93957-53-0 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (salt form) |

| Stability | Hygroscopic; store under inert gas. Free base is unstable. |

Part 2: Reactivity Landscape & Strategic Planning

The core challenge in using 3-BP·HBr is managing the reactivity of the C3-bromide. Being a secondary halide on a five-membered ring, it is sterically accessible for SN2 reactions but highly prone to E2 elimination to form 3-pyrroline, especially under basic conditions or high heat.

Mechanistic Decision Tree

The following diagram illustrates the divergent pathways available based on reaction conditions. The critical decision point is the order of functionalization: N-protection must generally precede C3-substitution.

Figure 1: Reactivity profile of 3-Bromopyrrolidine. Note the critical path (Green) requiring N-functionalization before C3-substitution to avoid polymerization (Red).

Part 3: Experimental Protocols

These protocols utilize Self-Validating Systems , meaning they include specific checkpoints (TLC/NMR) to confirm success before proceeding, preventing wasted time on failed intermediates.

Protocol A: In-Situ Neutralization & N-Boc Protection

Objective: Isolate the stable N-Boc-3-bromopyrrolidine intermediate without handling the unstable free amine.

Reagents:

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

-

Triethylamine (TEA) or DIPEA (2.5 eq)

-

Dichloromethane (DCM) (0.2 M concentration)

Methodology:

-

Suspension: Suspend 3-BP·HBr in DCM at 0°C under nitrogen. Note: The salt will not fully dissolve initially.

-

Base Addition: Add TEA dropwise. The suspension will clear as the free base forms and dissolves.

-

Causality: Adding base at 0°C suppresses dimerization of the free amine.

-

-

Protection: Immediately add Boc2O (dissolved in minimal DCM) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours.

-

Validation (Checkpoint):

-

TLC: Check using 20% EtOAc/Hexane. Stain with Ninhydrin.

-

Success Criteria: Disappearance of the baseline spot (amine salt) and appearance of a high Rf spot (Boc-protected) that does not stain with Ninhydrin (or stains faintly yellow/white due to Boc).

-

-

Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over MgSO4.

-

Result: Yields N-Boc-3-bromopyrrolidine as a clear/pale yellow oil.

Protocol B: C3-Nucleophilic Substitution (SN2) with Thiol/Amine

Objective: Displace the bromide with a nucleophile while avoiding E2 elimination.

Reagents:

-

N-Boc-3-bromopyrrolidine (1.0 eq)

-

Nucleophile (e.g., Thiophenol, Morpholine) (1.2 eq)

-

Base: K2CO3 (2.0 eq) for thiols; DIPEA (2.0 eq) for amines.

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Methodology:

-

Dissolution: Dissolve N-Boc-3-bromopyrrolidine in ACN (0.1 M).

-

Addition: Add the nucleophile followed by the base.

-

Thermal Control: Heat to 50-60°C.

-

Critical Warning: Do not exceed 80°C or use strong alkoxide bases (e.g., NaOEt), as this favors elimination to the pyrroline side product.

-

-

Validation (Checkpoint):

-

LC-MS/TLC: Monitor for the mass shift (M+Nucleophile-Br).

-

NMR Check: The methine proton at C3 (CH-Br) typically appears around 4.4-4.6 ppm. Upon substitution, this peak will shift upfield (e.g., to 3.5-3.8 ppm depending on the nucleophile).

-

-

Workup: Standard aqueous extraction.

Part 4: Therapeutic Applications & Case Studies

GPCR Ligand Synthesis (Dopamine/Serotonin)

3-Bromopyrrolidine is a scaffold of choice for dopamine D3 and serotonin 5-HT6 antagonists. The pyrrolidine nitrogen typically binds to an aspartate residue in the receptor binding pocket.

-

Strategy: The C3-position allows for the attachment of aryl groups (via cross-coupling) or heteroatoms that extend into the receptor's accessory binding pockets, tuning selectivity.

Kinase Inhibitors (Solubility Enhancement)

Incorporating the pyrrolidine ring into kinase inhibitors (e.g., JAK or CDK inhibitors) often improves aqueous solubility compared to piperidine or benzene analogs. The chiral center at C3 allows for the exploration of specific vectors in the ATP-binding pocket.

Workflow Visualization: From Salt to Scaffold

Figure 2: Validated workflow for converting 3-BP·HBr into a bioactive scaffold. [5][6][7]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78701: 3-Bromopropylamine hydrobromide (Analogous reactivity data). [Link]

-

ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (Demonstrates utility of pyrrolidine scaffolds). [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 3. 3-溴吡咯烷 氢溴酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromopyrrolidine hydrobromide, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Bromopyrrolidine hydrochloride [myskinrecipes.com]

- 7. chemrxiv.org [chemrxiv.org]

3-Bromopyrrolidine hydrobromide molecular weight and formula

Technical Whitepaper: 3-Bromopyrrolidine Hydrobromide in Medicinal Chemistry

Executive Summary 3-Bromopyrrolidine hydrobromide (CAS: 1262769-75-4) is a bifunctional heterocyclic building block critical to modern drug discovery. Characterized by a pyrrolidine core with a reactive bromide at the C3 position, it serves as a versatile scaffold for constructing complex pharmaceutical intermediates, particularly in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. This guide outlines its physicochemical properties, synthetic pathways, and the mechanistic imperatives for handling its hydrobromide salt form to prevent rapid degradation via aziridinium ion formation.

Part 1: Physicochemical Profile

The utility of 3-Bromopyrrolidine hydrobromide lies in its dual reactivity: the nucleophilic potential of the secondary amine (upon deprotonation) and the electrophilic nature of the C3-bromide. The hydrobromide salt is the preferred commercial and storage form due to the inherent instability of the free base.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 3-Bromopyrrolidine hydrobromide |

| CAS Number | 1262769-75-4 |

| Molecular Formula | C₄H₈BrN · HBr (Hill: C₄H₉Br₂N) |

| Molecular Weight | 230.93 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Melting Point | 135–141 °C (dec.) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |

| Storage Conditions | Desiccate at 2–8°C; Hygroscopic (Protect from moisture) |

| Isomerism | Available as Racemic, (3R), or (3S) enantiomers |

Part 2: Synthetic Utility & Mechanistic Logic

The Stability Paradox: Why the Hydrobromide Salt?

A critical "Senior Scientist" insight is understanding why this compound is supplied as a salt. The free base of 3-bromopyrrolidine is kinetically unstable. In its neutral form, the secondary amine nitrogen acts as an intramolecular nucleophile, attacking the C3-carbon bearing the bromine. This leads to the formation of a highly strained, bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate.[1]

This aziridinium ion is highly electrophilic and rapidly undergoes ring-opening polymerization or dimerization, rendering the material useless. Protonation of the nitrogen (forming the HBr salt) shuts down this nucleophilic pathway, ensuring shelf stability.

Diagram 1: Instability Mechanism & Aziridinium Formation The following diagram illustrates the degradation pathway of the free base and how protonation prevents it.

Caption: Mechanistic pathway showing the rapid degradation of the free base via aziridinium formation vs. the stability of the HBr salt.

Part 3: Experimental Protocols

Protocol A: Synthesis from N-Boc-3-Pyrrolidinol

For high-purity applications, the preferred synthetic route utilizes N-Boc protection to prevent the aforementioned cyclization during the bromination step.

Reagents:

-

(3R)- or (3S)-N-Boc-3-pyrrolidinol (Starting Material)

-

Carbon Tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

-

HBr in Acetic Acid (33%) or HCl in Dioxane

Step-by-Step Methodology:

-

Appel Reaction (Bromination):

-

Dissolve N-Boc-3-pyrrolidinol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C.

-

Slowly add PPh₃ (1.2 eq) portion-wise to control the exotherm.

-

Stir at room temperature for 12 hours. Monitor by TLC (The hydroxyl group is converted to bromine with inversion of configuration).

-

Note: This step locks the stereochemistry (inversion) and keeps the nitrogen protected.

-

-

Workup:

-

Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-3-bromopyrrolidine.

-

-

Deprotection to Salt:

-

Dissolve the intermediate in DCM.[2]

-

Add 33% HBr in Acetic Acid (5 eq) at 0°C.

-

Stir for 2 hours. The product will precipitate as the hydrobromide salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Protocol B: Handling in Cross-Coupling Reactions

When using 3-bromopyrrolidine HBr in nucleophilic substitution or coupling reactions, do not pre-generate the free base .

-

In Situ Neutralization: Suspend the HBr salt in the reaction solvent (e.g., DMF or Acetonitrile).

-

Base Addition: Add the electrophile (e.g., alkyl halide) first, then add the base (e.g., DIPEA or K₂CO₃) slowly.

-

Rationale: This ensures that as soon as a molecule of free amine is generated, it immediately reacts with the external electrophile rather than cyclizing intramolecularly.

Part 4: Structural Biology & Drug Design Context

In drug design, the 3-bromopyrrolidine scaffold is often used to introduce a rigid, sp³-rich chiral center.

-

Chirality: The (3R) and (3S) enantiomers often show distinct biological profiles. For example, in the development of pyrrolidine-based kinase inhibitors, the vector of the substituent at C3 determines the binding mode within the ATP pocket.

-

Divergent Synthesis:

-

Path A (N-Functionalization): Reacting the nitrogen to attach the pyrrolidine ring to a larger core (e.g., a quinoline or pyrimidine).

-

Path B (C3-Substitution): Displacing the bromine with thiols, alkoxides, or aryl groups (via Negishi/Suzuki coupling on the bromide) to create 3-substituted pyrrolidines.

-

Diagram 2: Divergent Synthetic Workflows

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 78701 (Related: 3-Bromopropylamine). Retrieved from [Link]

- Couty, F., & Evano, G. (2006). Aziridinium ions: valuable intermediates in the synthesis of nitrogen-containing heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Mechanistic grounding for aziridinium instability).

- D'Hondt, B., et al. (2009).

Sources

Solubility of 3-Bromopyrrolidine hydrobromide in different solvents

An In-Depth Technical Guide to the Solubility of 3-Bromopyrrolidine Hydrobromide for Synthetic and Pharmaceutical Applications

Abstract

3-Bromopyrrolidine hydrobromide is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility in the construction of complex molecular architectures is fundamentally governed by its physical properties, chief among them being its solubility. This technical guide provides a comprehensive analysis of the solubility of 3-Bromopyrrolidine hydrobromide, designed for researchers, scientists, and drug development professionals. We delve into the core chemical principles that dictate its behavior in various solvent systems, present a qualitative solubility profile based on available data, and outline practical implications for its use in laboratory and process settings. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction to 3-Bromopyrrolidine Hydrobromide

Chemical Structure and Physicochemical Properties

3-Bromopyrrolidine hydrobromide is the hydrohalide salt of 3-bromopyrrolidine. The compound consists of a protonated pyrrolidinium ring, forming a cation, and a bromide anion. This ionic salt structure is the primary determinant of its physical and solubility properties.

-

Chemical Name: 3-Bromopyrrolidine hydrobromide

-

Molecular Weight: 230.93 g/mol [1]

-

Appearance: Pink to brown solid[2]

-

Melting Point: 135-141 °C[2]

-

Key Features: The compound is noted to be hygroscopic and sensitive to moisture and light, requiring storage in a dark, inert atmosphere[2].

Significance in Synthesis

Pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. As a stable, solid salt, the hydrobromide form is often preferred for storage and handling over the free base, which can be less stable. Its utility as an intermediate is critical in the synthesis of novel therapeutic agents[3].

The Theoretical Framework of Solubility

The solubility of 3-Bromopyrrolidine hydrobromide is best understood by examining the intermolecular forces at play between the solute (an ionic salt) and the solvent. The principle of "like dissolves like" is a useful starting point, but a deeper analysis involves considering the specific interactions that facilitate the dissolution process.

The Energetics of Dissolution

For dissolution to occur, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the crystal lattice together (lattice energy).

As an ionic salt, 3-Bromopyrrolidine hydrobromide possesses significant lattice energy. Therefore, only highly polar solvents capable of strong interactions can effectively solvate the pyrrolidinium cation and bromide anion to drive dissolution.

Role of Solvent Polarity and Type

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by a large dipole moment and the presence of a hydrogen atom bonded to an electronegative atom (like oxygen).

-

Water: Water is an exceptional solvent for many amine hydrohalides, which are often extremely soluble[4]. The small size and strong dipole of water molecules allow them to efficiently surround the ions. The protonated amine (R-NH₂⁺-) is solvated via strong ion-dipole interactions and hydrogen bonding. The bromide anion (Br⁻) is also effectively solvated by hydrogen bonding with the hydrogen atoms of water.

-

Methanol (MeOH): While also a polar protic solvent, methanol is generally less effective than water. Its larger alkyl group introduces some nonpolar character and steric hindrance, slightly weakening its solvating power for ionic salts. This aligns with observations that 3-Bromopyrrolidine hydrobromide is "slightly soluble" in methanol[2].

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have a large dipole moment but lack O-H or N-H bonds.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many salts due to its highly polar S=O bond[5]. The partially negative oxygen atom effectively solvates cations (the pyrrolidinium ion). However, the partially positive sulfur atom is sterically hindered, making DMSO less effective at solvating small anions like bromide compared to protic solvents[5]. This differential solvation capability explains its classification as "slightly soluble"[2].

-

-

Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents lack a significant dipole moment and cannot form strong interactions with ions. The energy gained from weak van der Waals forces between the solvent and the ions is insufficient to overcome the crystal lattice energy. Consequently, 3-Bromopyrrolidine hydrobromide is expected to be insoluble in nonpolar solvents.

Solubility Profile and Data Summary

While precise quantitative data is not widely published, a qualitative and predictive solubility profile can be constructed from chemical principles and available technical data.

| Solvent Class | Example Solvent(s) | Observed/Predicted Solubility | Rationale |

| Polar Protic | Water | Highly Soluble | Excellent solvation of both cation and anion via ion-dipole interactions and hydrogen bonding. A general characteristic of amine hydrohalides[4]. |

| Methanol, Ethanol | Slightly to Moderately Soluble | Capable of hydrogen bonding and ion solvation, but less effective than water. Data indicates "Slightly Soluble" in Methanol[2]. | |

| Polar Aprotic | DMSO, DMF | Slightly Soluble | Strong cation solvation via the negative end of the dipole (oxygen). Weaker anion solvation compared to protic solvents. Data indicates "Slightly Soluble" in DMSO[2]. |

| Nonpolar | Toluene, Hexanes | Insoluble | Incapable of forming strong ion-dipole interactions needed to overcome the ionic crystal lattice energy. |

| Chlorinated | Dichloromethane | Insoluble | Although weakly polar, it lacks the ability to hydrogen bond or effectively solvate ions, behaving similarly to nonpolar solvents for ionic salts. |

Practical Implications for the Researcher

Understanding the solubility profile is critical for effective experimental design.

-

Reaction Chemistry: For reactions involving nucleophilic attack on the carbon-bromine bond, a solvent that can dissolve the starting material is essential. Water may be a suitable solvent if the reagents and products are stable and soluble. More commonly, a polar aprotic solvent like DMF or DMSO might be used, often with heating to increase solubility and reaction rates. If using a less effective solvent like methanol, the reaction may proceed as a suspension, which can impact kinetics.

-

Purification and Isolation: The low solubility in nonpolar and chlorinated solvents is highly advantageous for product isolation.

-

Precipitation: After a reaction in a polar solvent like DMF, the product can often be precipitated by adding a nonpolar "anti-solvent" such as toluene or ethyl acetate.

-

Recrystallization: A mixed-solvent system can be ideal for recrystallization. For example, dissolving the crude material in a minimal amount of a hot "good" solvent (like methanol) and then slowly adding a "poor" solvent (like ethyl acetate) until turbidity appears, followed by cooling, can yield highly pure crystals.

-

Experimental Protocol: Solubility Determination via the Isothermal Shake-Flask Method

This protocol describes a robust, self-validating method for quantitatively determining the equilibrium solubility of 3-Bromopyrrolidine hydrobromide, adapted from standard pharmaceutical industry practices[6].

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC, UPLC, or gravimetric analysis).

Materials and Equipment

-

3-Bromopyrrolidine hydrobromide

-

Solvent of interest (e.g., HPLC-grade Methanol)

-

Scintillation vials or glass flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a drying oven for gravimetric analysis.

Step-by-Step Procedure

-

Preparation: Add an excess of 3-Bromopyrrolidine hydrobromide to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~100 mg of solid.

-

Solvent Addition: Add a precise volume of the solvent (e.g., 2.00 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the slurry for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Self-validation step: Run parallel experiments at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility remains constant between later time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to prevent undissolved solid particles from contaminating the sample.

-

Dilution: Accurately dilute a known volume of the filtrate with the solvent to a concentration suitable for the analytical method.

-

Quantification (HPLC Method):

-

Prepare a series of calibration standards of 3-Bromopyrrolidine hydrobromide of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC.

-

Integrate the peak area corresponding to the compound.

-

Construct a calibration curve (Concentration vs. Peak Area) and determine the concentration of the diluted sample.

-

-

Calculation: Calculate the original solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Conclusion

3-Bromopyrrolidine hydrobromide is an ionic salt whose solubility is governed by classic principles of intermolecular forces. It exhibits high solubility in polar protic solvents like water, moderate to slight solubility in other polar solvents such as methanol and DMSO, and is insoluble in nonpolar media. This solubility profile provides chemists with a versatile toolkit for its use in synthesis and purification. For applications requiring precise solubility data, the isothermal shake-flask method offers a reliable and scientifically sound protocol for its determination. A thorough understanding of these principles is paramount for the effective and efficient application of this important synthetic intermediate.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: I. General Aspects. Canadian Journal of Chemistry, 40(4), 615-621. Available at: [Link]

-

PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 1262769-75-4 | 3-Bromopyrrolidine hydrobromide. Retrieved from [Link]

-

ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

SciSpace. (n.d.). The solubility of hydrogen halides as a function of the basic strength of solvents. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of 3-Bromopyrrolidine Hydrobromide with Primary Amines

Introduction: The Strategic Importance of 3-Substituted Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The synthesis of 3-substituted pyrrolidines, in particular, is a critical endeavor in drug discovery, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4]

Direct N-alkylation of primary amines with electrophilic pyrrolidine precursors represents a highly convergent and efficient strategy for generating libraries of these valuable compounds. This guide provides a detailed examination of the N-alkylation of 3-bromopyrrolidine hydrobromide with primary amines, focusing on the underlying chemical principles, a robust experimental protocol, and practical insights to ensure successful implementation in a research and development setting.

Scientific Principles and Mechanistic Considerations

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6] However, the use of 3-bromopyrrolidine as its hydrobromide salt introduces specific challenges that must be addressed for the reaction to succeed.

1. The Dual Role of the Base: Neutralization and Deprotonation

The starting material, 3-bromopyrrolidine hydrobromide, is an ammonium salt. The pyrrolidine nitrogen is protonated, and it is accompanied by a bromide counter-ion. This has two immediate consequences:

-

The primary amine nucleophile (R-NH₂) will be protonated by the hydrobromic acid, forming a non-nucleophilic ammonium salt (R-NH₃⁺Br⁻).

-

The reaction product, a secondary amine, is more basic than the starting primary amine and will be immediately protonated in the acidic medium, preventing it from undergoing further undesired alkylation.

Therefore, a base is required not only to facilitate the reaction but must be used in sufficient quantity (at least two equivalents) to perform two distinct functions:

-

Equivalent 1: Neutralizes the hydrobromide salt of the starting material, liberating the free primary amine to act as a nucleophile.

-

Equivalent 2: Acts as a proton scavenger, deprotonating the newly formed secondary ammonium salt to yield the final neutral product.[5]

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and non-nucleophilic organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction rates and workup procedures. Cesium bases, for instance, have been shown to suppress over-alkylation effectively.[7]

2. The Challenge of Over-alkylation

A significant challenge in the N-alkylation of primary amines is the potential for the secondary amine product to react further with the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium salts.[6][8] This "runaway" reaction occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.[8]

Strategies to Promote Selective Mono-alkylation:

-

Stoichiometric Control: Using a slight excess of the primary amine can favor the desired reaction and minimize the concentration of the alkylating agent available to react with the product.

-

Controlled Addition: Adding the 3-bromopyrrolidine hydrobromide dropwise to the mixture of the primary amine and base can help maintain a low concentration of the electrophile.[9]

-

Strategic Protonation: As discussed, the protonation of the secondary amine product effectively 'protects' it from further reaction. A careful choice of base and stoichiometry can leverage this effect.[10]

3. Solvent Selection

Polar aprotic solvents are generally preferred for SN2 reactions as they can stabilize the charged transition state and do not solvate the anionic nucleophile as strongly as protic solvents.[7] Suitable solvents include:

-

N,N-Dimethylformamide (DMF)[7]

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (MeCN)

-

Tetrahydrofuran (THF)

The choice of solvent is critical and should ensure the solubility of all reactants, particularly the base.[7]

Reaction Mechanism Overview

The overall transformation can be visualized as a three-stage process.

Sources

- 1. enamine.net [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromopyrrolidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the nucleophilic substitution reactions of 3-bromopyrrolidine hydrobromide, a versatile building block in modern synthetic and medicinal chemistry. The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, making the functionalization of this heterocycle a critical endeavor in drug discovery.[1] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying mechanistic principles, practical experimental considerations, and the causal logic behind procedural choices. Detailed, field-tested protocols for key transformations are provided, alongside robust safety guidelines to ensure best practices in the laboratory.

Introduction: The Strategic Importance of 3-Substituted Pyrrolidines

The pyrrolidine ring is a cornerstone of many biologically active molecules, prized for its conformational rigidity and its ability to engage in specific interactions with biological targets.[1] The ability to strategically introduce a variety of functional groups at the 3-position of the pyrrolidine nucleus via nucleophilic substitution of 3-bromopyrrolidine hydrobromide opens a vast landscape for the synthesis of novel chemical entities with potential therapeutic applications.[2][3][4] This reagent serves as a key intermediate for accessing diverse libraries of compounds for screening and lead optimization in drug development programs.

The Role of the Hydrobromide Salt: 3-Bromopyrrolidine is commonly supplied as its hydrobromide salt to enhance its stability and shelf-life. The hydrobromide salt form improves the compound's solubility and bioavailability in certain contexts.[5][6] However, the acidic nature of the hydrobromide requires careful consideration in reaction design, as it necessitates the use of a base to liberate the free, nucleophilic pyrrolidine nitrogen or to neutralize the HBr generated during the substitution reaction.

Mechanistic Underpinnings: Navigating SN1 and SN2 Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom.[7][8] In the case of 3-bromopyrrolidine, the bromine atom serves as the leaving group. The reaction can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The operative mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The SN2 Pathway: A Concerted and Stereospecific Reaction

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[9] This concerted mechanism leads to an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[10] For chiral 3-bromopyrrolidine, an SN2 reaction will result in a product with the opposite configuration at the C3 position.[11]

Key Characteristics of SN2 Reactions:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (3-bromopyrrolidine) and the nucleophile.

-

Stereochemistry: Results in a complete inversion of configuration at the reaction center.[10][11]

-

Nucleophile: Favored by strong, unhindered nucleophiles.

-

Solvent: Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

Caption: SN2 mechanism for 3-bromopyrrolidine.

The SN1 Pathway: A Stepwise and Racemizing Reaction

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate.[12] This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or near-racemic mixture of products.[9][12]

Key Characteristics of SN1 Reactions:

-

Kinetics: The reaction rate is dependent only on the concentration of the substrate.

-

Stereochemistry: Leads to racemization or a mixture of enantiomers.[9][11]

-

Nucleophile: Favored by weak nucleophiles (e.g., water, alcohols).

-

Solvent: Protic polar solvents (e.g., water, ethanol, methanol) are preferred as they can stabilize the carbocation intermediate through solvation.

Sources

- 1. enamine.net [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. droracle.ai [droracle.ai]

- 6. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Stereochemistry in Substitutions [sites.science.oregonstate.edu]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromopyrrolidine Hydrobromide Coupling

Welcome to the technical support guide for optimizing coupling reactions involving 3-Bromopyrrolidine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a framework for rational reaction optimization and robust troubleshooting.

Core Principles: Understanding the Reaction

The coupling of 3-Bromopyrrolidine hydrobromide with a nucleophile, typically a primary or secondary amine, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The goal is to form a new carbon-nitrogen bond at the C3 position of the pyrrolidine ring.

However, two key features of the starting material dictate the required reaction conditions:

-

The Hydrobromide Salt: 3-Bromopyrrolidine is supplied as a hydrobromide salt to enhance its stability. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. This means a base is required not only to activate the incoming nucleophile (if it's an amine or thiol) but also to neutralize the HBr salt, liberating the free 3-Bromopyrrolidine in situ. At least two equivalents of base are therefore mechanistically required.

-

The Secondary Alkyl Bromide: The bromine atom is attached to a secondary carbon. This structural feature means that, under certain conditions, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of a pyrroline byproduct.

Visualizing the Core Mechanism

The following diagram outlines the essential steps in a typical N-alkylation reaction.

Caption: Fig 1. Key steps in the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction failing or giving very low yield even though I'm following a literature procedure?

This is a common issue often related to the choice of base and solvent, or the quality of the reagents.[1]

-

Base Selection: The base must be strong enough to deprotonate your nucleophile but should ideally be non-nucleophilic to avoid reacting with the alkyl bromide itself. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Their effectiveness is highly dependent on solubility in the chosen solvent.[1]

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (ACN) are generally preferred for SN2 reactions because they solvate the cation of the base, leaving a "bare" and highly reactive anionic nucleophile.[2] Using a less polar solvent like acetone can lead to poor solubility of the base and starting materials, resulting in sluggish or incomplete reactions.[1]

-

Scale Dependence: Many reactions perform differently at smaller scales compared to the literature report, often due to a higher surface-area-to-volume ratio which can increase sensitivity to air and moisture.[1]

Q2: How many equivalents of base should I use?

A minimum of two equivalents is required.

-

Equivalent 1: Neutralizes the hydrobromide salt of the 3-Bromopyrrolidine to generate the free base needed for the reaction.

-

Equivalent 2: Deprotonates the incoming nucleophile (e.g., a primary/secondary amine or a phenol) to make it sufficiently reactive. In practice, using a slight excess (e.g., 2.5 to 3.0 equivalents) is often beneficial to drive the reaction to completion, especially if using a heterogeneous base like K₂CO₃.

Q3: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

Yes, but with caution.

-

Triethylamine (TEA): Can sometimes undergo quaternization by reacting with the 3-Bromopyrrolidine, leading to an unwanted byproduct.

-

Diisopropylethylamine (DIPEA): Often a better choice as it is a non-nucleophilic, sterically hindered base. It is less likely to compete with your primary nucleophile. However, it may not be a strong enough base for less acidic nucleophiles.

Q4: How do I monitor the progress of the reaction?

Effective reaction monitoring is crucial for optimization.[3]

-

Thin Layer Chromatography (TLC): The quickest and most common method. Co-spot your reaction mixture with your starting nucleophile. The disappearance of the starting nucleophile spot and the appearance of a new, typically less polar, product spot indicates progress.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information. You can directly observe the mass-to-charge ratio (m/z) of your starting materials and the expected product, confirming its formation and tracking the consumption of reactants. This is the preferred method for complex reaction mixtures.[4]

-

NMR Spectroscopy: Can be used to get a quantitative measure of conversion by integrating signals unique to the product and starting material in a crude sample.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: Low or No Conversion of Starting Material

Your TLC or LC-MS analysis shows a significant amount of unreacted nucleophile remaining after the expected reaction time.

| Probable Cause | Suggested Solution & Rationale |

| Insufficient Basicity or Poor Base Solubility | 1. Switch to a stronger/more soluble base. If using K₂CO₃ in acetone, switch to DMF or DMSO as the solvent to increase solubility. Alternatively, switch to a stronger base like Cesium Carbonate (Cs₂CO₃), which is more soluble and effective even in less polar solvents.[1] |

| Low Reaction Temperature | 1. Increase the temperature. SN2 reactions are often accelerated by heat. Try heating the reaction to 60-100 °C. Use a sealed vessel or a microwave reactor if you need to exceed the solvent's boiling point.[1] |

| Poor Reactivity of Bromide | 1. Add a catalytic amount of Sodium or Potassium Iodide (NaI/KI). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which is a better leaving group and can significantly accelerate the reaction.[1] |

| Reagent Degradation | 1. Use fresh reagents. Ensure your 3-Bromopyrrolidine hydrobromide has been stored properly (cool, dry conditions) and that your solvent is anhydrous, as water can interfere with the reaction.[5] |

Problem 2: Formation of Multiple Products / Side Reactions

Your reaction is consuming the starting material, but TLC/LC-MS shows multiple new spots, indicating side reactions.

| Probable Cause | Suggested Solution & Rationale |

| Over-alkylation (Di-alkylation) | 1. Use an excess of the nucleophile. If your nucleophile is a primary amine, the secondary amine product is often more nucleophilic than the starting material and can react again.[6] Using a large excess (3-5 equivalents) of the starting primary amine can statistically favor the mono-alkylation product. 2. Employ a competitive deprotonation/protonation strategy. By carefully controlling the stoichiometry of the base, it's possible to selectively deprotonate the starting primary amine while keeping the product secondary amine protonated and unreactive.[7] |

| Elimination (E2) Byproduct | 1. Use a less hindered, non-basic nucleophile if possible. 2. Lower the reaction temperature. Higher temperatures favor elimination over substitution. 3. Avoid strong, bulky bases. A base like potassium tert-butoxide will strongly favor elimination. Stick to carbonate bases. |

| Homocoupling of Nucleophile or Alkyl Halide | 1. Ensure the reaction is under an inert atmosphere (Nitrogen or Argon). This is particularly important if you are attempting a palladium-catalyzed coupling, as oxygen can lead to homocoupling.[8] |

Visualizing the Troubleshooting Process

This decision tree can help guide your troubleshooting efforts when a reaction provides a low yield.

Caption: Fig 2. Decision tree for troubleshooting low yield.

General Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine. Conditions should be further optimized for specific substrates.

Materials:

-

3-Bromopyrrolidine hydrobromide (1.0 eq.)

-

Secondary Amine (R₂NH) (1.0 - 1.2 eq.)

-

Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)

-

Potassium Iodide (KI) (0.1 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.), 3-Bromopyrrolidine hydrobromide (1.0 eq.), potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).

-

Place the flask under an inert atmosphere (e.g., Nitrogen).

-